Cas no 63203-92-9 (3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine)

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the dimethyl and methylphenyl substituents, contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound exhibits favorable physicochemical properties, such as moderate solubility and thermal stability, facilitating its use in diverse reaction conditions. Its amine functionality allows for further derivatization, enabling the synthesis of more complex heterocyclic systems. This compound is particularly useful in the development of biologically active molecules, offering researchers a versatile building block for drug discovery and material science applications.
3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine structure
63203-92-9 structure
Product Name:3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
CAS No:63203-92-9
MF:C12H15N3
MW:201.267602205276
MDL:MFCD06650687
CID:3231017
PubChem ID:16439880
Update Time:2025-05-27

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOL-4-AMINE, 3,5-DIMETHYL-1-(4-METHYLPHENYL)-
    • 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
    • 3,5-DIMETHYL-1-(4-METHYLPHENYL)PYRAZOL-4-AMINE
    • EN300-28595
    • Z271111330
    • A1-45692
    • 3,5-Dimethyl-1-(p-tolyl)-1H-pyrazol-4-amine
    • SCHEMBL20037041
    • 63203-92-9
    • AKOS009140746
    • MDL: MFCD06650687
    • Inchi: 1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3
    • InChI Key: FMHDYHBBHMTYBU-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(C)=CC=2)C(C)=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 201.126597491Da
  • Monoisotopic Mass: 201.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 336.1±30.0 °C at 760 mmHg
  • Flash Point: 157.0±24.6 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine Security Information

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine Pricemore >>

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